シクロコミューノール

説明

科学的研究の応用

抗腫瘍活性

シクロコミューノールは、顕著な抗腫瘍活性を持つことが明らかになっています。 ヒト肝腫瘍細胞と胃癌細胞の増殖を阻害し、IC50値は16〜80 µMです 。これは、特に肝臓癌と胃癌に対する癌治療における潜在的な用途を示唆しています。

抗血小板活性

この化合物は、アラキドン酸(AA)およびコラーゲン誘発性血小板凝集の強力な阻害も示しています 。これは、心臓血管の健康に不可欠な血栓の予防における可能性のある用途を示しています。

抗チロシナーゼ活性

シクロコミューノールは、抗チロシナーゼ活性が注目されています 。チロシナーゼはメラニン生成に関与する酵素であり、その阻害剤は、色素沈着過剰を軽減するための化粧品用途で求められています。

癌細胞株に対する細胞毒性

肝細胞癌(SMMC-7721)や胃癌(BGC-823およびSGC-7901)など、さまざまな癌細胞株に対して細胞毒性を示します 。この細胞毒性は、化学療法薬の開発に役立ちます。

作用機序

Cyclocommunol is a prenylflavonoid that has been isolated from breadfruit . It has been shown to exhibit antityrosinase and antiplatelet activities , and has demonstrated significant anti-tumor activity .

Target of Action

Cyclocommunol primarily targets cancer cells, specifically human hepatoma and gastric cancer cells . It has also shown a proapoptotic effect on oral squamous cell carcinoma (OSCC) .

Mode of Action

Cyclocommunol interacts with its targets by inhibiting their growth . It exerts its anti-tumor activity by inducing apoptosis, a process of programmed cell death . This leads to a decrease in the viability of the targeted cancer cells .

Biochemical Pathways

Cyclocommunol affects multiple biochemical pathways. It has been found to down-regulate the phosphorylation/expression of Akt/mTOR and Mcl-1 . This is accompanied by the generation of reactive oxygen species and the induction of autophagy .

Result of Action

The result of Cyclocommunol’s action is a decrease in the viability of targeted cancer cells . This occurs in a caspase-dependent apoptotic manner . In addition, Cyclocommunol has been shown to have a proapoptotic effect on OSCC .

生化学分析

Biochemical Properties

Cyclocommunol plays a crucial role in various biochemical reactions. It exhibits antityrosinase activity, which is essential in inhibiting the enzyme tyrosinase involved in melanin production . Additionally, Cyclocommunol has antiplatelet activity, preventing platelet aggregation and thus reducing the risk of thrombosis . Cyclocommunol interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it inhibits the growth of human hepatoma and gastric cancer cells by interacting with specific cellular targets .

Cellular Effects

Cyclocommunol has profound effects on various cell types and cellular processes. It induces apoptosis in oral squamous cell carcinoma (OSCC) cells, leading to programmed cell death . Cyclocommunol influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of apoptosis-related genes and proteins, thereby promoting cell death in cancer cells . Additionally, Cyclocommunol affects cellular metabolism by altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of Cyclocommunol involves several key interactions at the molecular level. Cyclocommunol binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosinase activity by binding to the enzyme’s active site . Cyclocommunol also induces changes in gene expression, particularly those related to apoptosis and cell cycle regulation . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclocommunol change over time. Cyclocommunol exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that Cyclocommunol maintains its anticancer activity over time, with sustained effects on cellular function observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Cyclocommunol vary with different dosages in animal models. At lower doses, Cyclocommunol exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Cyclocommunol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . Cyclocommunol’s effects on metabolic flux and metabolite levels have been studied, revealing its role in modulating cellular metabolism . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

Cyclocommunol is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Cyclocommunol’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of Cyclocommunol plays a crucial role in its activity and function. Cyclocommunol is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with cellular components and its overall biological effects.

特性

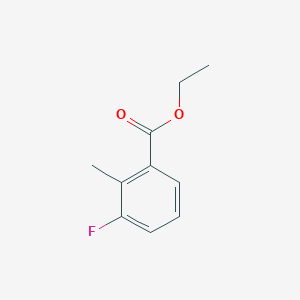

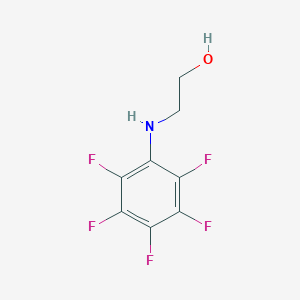

IUPAC Name |

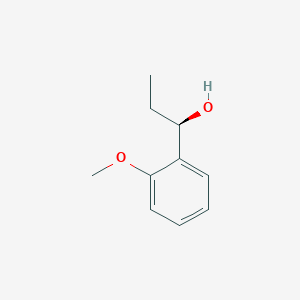

3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPAPHWKVLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317731 | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

145643-96-5 | |

| Record name | Cyclocommunol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Cyclocommunol?

A1: Cyclocommunol has demonstrated several biological activities in scientific studies, including:

- Anti-inflammatory activity: Cyclocommunol exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]

- Anti-cancer activity: In vitro studies have shown that Cyclocommunol exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.

- Antidiabetic activity: While not as potent as other compounds isolated from the same source, Cyclocommunol showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []

Q2: What is the structure of Cyclocommunol and what is its molecular formula and weight?

A2: Cyclocommunol is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.

Q3: From what natural sources can Cyclocommunol be isolated?

A3: Cyclocommunol has been isolated from several plant species, including:

- Artocarpus integer var. silvestris (bark) []

- Artocarpus altilis []

- Artocarpus champeden []

- Morus nigra (bark) [, ]

- Morus alba []

- Artocarpus tonkinensis (roots) []

Q4: What is known about the structure-activity relationship (SAR) of Cyclocommunol and its analogues?

A4: While limited specific information is available on the SAR of Cyclocommunol itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:

Q5: Are there any studies investigating the mechanism of action of Cyclocommunol in inducing apoptosis in cancer cells?

A5: Yes, one study has shown that Cyclocommunol induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that Cyclocommunol may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.

Q6: What analytical methods are commonly used to identify and quantify Cyclocommunol?

A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify Cyclocommunol:

- Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]

- Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of Cyclocommunol from natural sources. [, ]

Q7: What is the historical context of Cyclocommunol research?

A7: While pinpointing the exact discovery date of Cyclocommunol is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of Cyclocommunol and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)